molecular formula C8H6BrIN2 B1400430 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine CAS No. 1246184-61-1

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine

Cat. No. B1400430
M. Wt: 336.95 g/mol
InChI Key: LWAVFLMXSGFCHY-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound is also useful in material science because of its structural character . It is used in organic syntheses and as pharmaceutical intermediates .


Molecular Structure Analysis

The molecular formula of 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is C8H7BrN2 . It has an average mass of 211.059 Da and a monoisotopic mass of 209.979248 Da .


Physical And Chemical Properties Analysis

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 48.7±0.5 cm3 . The compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors . It has no freely rotating bonds . The compound has an ACD/LogP of 2.56 . Its polar surface area is 17 Å2 . The polarizability of the compound is 19.3±0.5 10-24 cm3 . The surface tension of the compound is 46.8±7.0 dyne/cm . The molar volume of the compound is 131.4±7.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Modifications

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine and its related compounds have been widely used in chemical synthesis. These compounds are often involved in reactions with various agents leading to the formation of halogenated derivatives. For instance, the reaction of similar compounds with N-bromosuccinimide leads to the formation of bromo-substituted imidazo[1,2-a]pyridines, which demonstrates the versatility of these compounds in chemical transformations (Yurchenko et al., 2004).

Synthesis of Amino Derivatives

The synthesis of 3-aminoimidazo[1,2-a]pyridines has been successfully achieved using similar compounds in the presence of ionic liquids. This highlights the potential of 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine in the formation of amino derivatives, which are significant in various chemical and pharmaceutical applications (Shaabani et al., 2006).

Development of Derivatives for Antibacterial and Antioxidant Applications

Derivatives of imidazo[1,2-a]pyridines, akin to 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine, have been synthesized and shown to exhibit significant antibacterial and antioxidant properties. This suggests that modifications of the core structure of 6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine could lead to compounds with potential therapeutic applications (Variya et al., 2019).

Safety And Hazards

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2). It can also cause specific target organ toxicity through single exposure (STOT SE 3), with the target organ being the respiratory system . The compound also has hazard statements H315-H319-H335 .

properties

IUPAC Name

6-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAVFLMXSGFCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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